Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Overview
Description
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diester or diketone under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with a halogenating agent can replace the benzyl group with a halogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halide in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzyl 1-(carboxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate.
Reduction: Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-methanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate has been explored in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxamide: Similar structure but with an amide group instead of an ester.
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-methanol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its spirocyclic structure combined with multiple functional groups, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-9-13-8-15(13)6-7-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDFSIRGHNERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC2CO)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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